![molecular formula C11H9N3O2 B2853447 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 565174-36-9](/img/structure/B2853447.png)
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile involves the reaction of benzonitrile with an imidazolidinone derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Medicinal Chemistry
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile has shown potential as a pharmacological agent due to its ability to inhibit specific enzymes and biological pathways.
Antimicrobial Activity
Research indicates that compounds containing the imidazolidine moiety exhibit antimicrobial properties. For example, studies have demonstrated that related compounds can effectively inhibit various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Corynebacterium xerosis | 500 ppm |
Staphylococcus epidermidis | TBD |
Brevibacterium epidermidis | TBD |
The compound's structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics.
Inhibition of Metalloproteinases
This compound has been identified as a potential inhibitor of metalloproteinases, which are crucial in various pathological conditions such as cancer and arthritis. Inhibiting these enzymes can prevent extracellular matrix remodeling, which is vital in tumor progression and metastasis .
Case Studies
Several studies have explored the efficacy of this compound in laboratory settings.
Study on Antimycobacterial Activity
A notable study focused on the compound's role as a DprE1 inhibitor, which is a target for developing new antimycobacterial drugs. The compound demonstrated significant inhibition against Mycobacterium tuberculosis with an MIC of 8.3 µM, indicating its potential as a therapeutic agent in treating tuberculosis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed insights into how modifications can enhance its biological activity. For instance, variations in the side chains significantly affected the compound's potency against targeted enzymes .
Mécanisme D'action
The mechanism of action of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile can be compared with similar compounds such as:
4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile: This compound has a similar structure but includes additional methyl groups, which may affect its chemical properties and reactivity.
3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile: Another structurally related compound with potential differences in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for particular interactions in biochemical research .
Activité Biologique
The compound 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile , also known as 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound consists of a benzonitrile moiety linked to a dioxoimidazolidinyl group. Its molecular formula is CHNO, with a molar mass of approximately 218.21 g/mol. The presence of the dioxoimidazolidinyl group is significant for its biological activity, particularly in enzyme inhibition.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been identified as a potential metalloproteinase inhibitor , which plays a crucial role in various physiological processes such as tissue remodeling and inflammation. The inhibition of matrix metalloproteinases (MMPs) is particularly relevant in the context of diseases like cancer and arthritis, where MMPs contribute to tumor progression and joint degradation, respectively.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Cytotoxicity : Studies have shown that related compounds can induce apoptosis in transformed B- and T-cells, suggesting potential applications in cancer treatment .
- Antimycobacterial Activity : This compound has been explored for its inhibitory effects on DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis. Inhibiting this enzyme could lead to effective treatments against tuberculosis .
Case Study 1: Metalloproteinase Inhibition
In vitro studies demonstrated that this compound effectively inhibited MMP12 with an IC50 value indicating potent activity. This suggests its potential utility in therapeutic applications aimed at conditions characterized by excessive MMP activity, such as chronic wounds and cancer metastasis.
Case Study 2: Anticancer Potential
A series of experiments conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis through caspase activation pathways. These findings support further investigation into its role as a chemotherapeutic agent.
Research Findings Summary Table
Propriétés
IUPAC Name |
4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16/h1-4H,6-7H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRMGFWJQPHVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.